molecular formula C16H16Cl2N2O2S B12170098 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B12170098
M. Wt: 371.3 g/mol
InChI Key: DNTQOESOPSEHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound known for its significant biological and pharmacological properties. It is commonly used in research and development, particularly in the fields of medicinal chemistry and pharmacology. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves several steps. One common method starts with the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thiazole-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. It is known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), modulating their activity and influencing gene expression. This interaction leads to various biological effects, including the regulation of lipid metabolism and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C16H16Cl2N2O2S

Molecular Weight

371.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H16Cl2N2O2S/c1-15(2,13(21)20-14-19-7-8-23-14)22-11-5-3-10(4-6-11)12-9-16(12,17)18/h3-8,12H,9H2,1-2H3,(H,19,20,21)

InChI Key

DNTQOESOPSEHEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.